Lipophilicity (cLogP) Comparison Against 3-Carboxylic Acid and Unsubstituted Pyrazole Analogs
The calculated partition coefficient (XLogP3) for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid is 2.0 [1], reflecting the lipophilic contribution of the ethyl and isobutyl substituents. In contrast, the unsubstituted pyrazole-5-carboxylic acid (CAS 1621-91-6) has an XLogP3 of 0.2, while 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (CAS 247583-70-6) exhibits an XLogP3 of 1.5 [2]. This ~1.8 log unit difference relative to the unsubstituted core indicates a 60-fold difference in partition coefficient, which directly impacts membrane permeability and distribution behavior in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | Pyrazole-5-carboxylic acid (unsubstituted): XLogP3 = 0.2; 1-Methyl-3-propyl analog: XLogP3 = 1.5 |
| Quantified Difference | Δ = 1.8 log units (vs. unsubstituted); Δ = 0.5 log units (vs. 1-methyl-3-propyl) |
| Conditions | Calculated using XLogP3 algorithm, consistent across PubChem entries |
Why This Matters
Lipophilicity differences of this magnitude alter membrane permeability and compound distribution in cell-based assays, making generic substitution invalid for SAR or ADME studies.
- [1] 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid - Compound Summary. PubChem, CID 24728972. View Source
- [2] 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - Compound Summary. PubChem, CID 2773899. View Source
